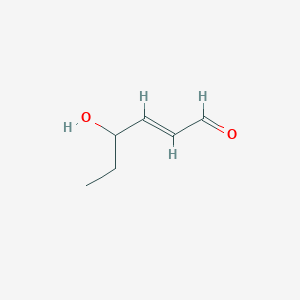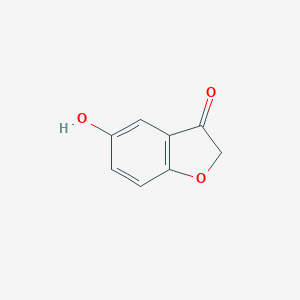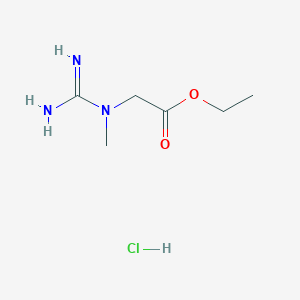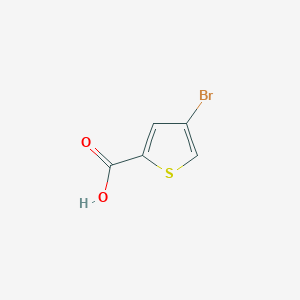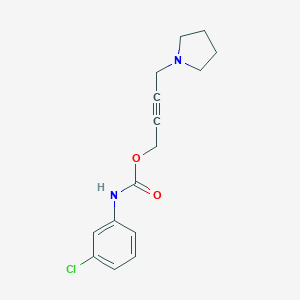![molecular formula C24H28 B101432 nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene CAS No. 17829-32-2](/img/structure/B101432.png)
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
nonacyclo[126114,1116,9116,1902,1303,1205,10015,20]tetracosa-7,17-diene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused benzene rings and methano bridges
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene typically involves multi-step organic synthesis. The process often starts with simpler aromatic compounds, which undergo a series of cyclization and bridging reactions. Key steps may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization of precursor molecules.
Methano Bridge Formation: Introduction of methano bridges via reactions such as Friedel-Crafts alkylation or other suitable methods.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Scalability: Adapting laboratory-scale reactions to industrial-scale processes.
Automation: Implementation of automated systems for reaction monitoring and control.
化学反应分析
Types of Reactions: nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroaromatic compounds.
科学研究应用
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nanomaterials.
作用机制
The mechanism by which nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene exerts its effects depends on its specific application. For example:
In Chemistry: The compound’s reactivity is influenced by the electron density distribution in its polycyclic structure.
In Biology: It may interact with enzymes or receptors, affecting biochemical pathways.
In Medicine: Potential therapeutic effects could involve modulation of cellular signaling pathways or inhibition of specific enzymes.
相似化合物的比较
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene can be compared with other polycyclic aromatic hydrocarbons, such as:
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Contains three fused benzene rings and is used in the study of photochemical reactions.
Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.
The uniqueness of nonacyclo[126114,1116,9116,1902,1303,1205,10
属性
CAS 编号 |
17829-32-2 |
|---|---|
分子式 |
C24H28 |
分子量 |
316.5 g/mol |
IUPAC 名称 |
nonacyclo[12.6.1.14,11.16,9.116,19.02,13.03,12.05,10.015,20]tetracosa-7,17-diene |
InChI |
InChI=1S/C24H28/c1-2-10-5-9(1)17-13-7-14(18(10)17)22-21(13)23-15-8-16(24(22)23)20-12-4-3-11(6-12)19(15)20/h1-4,9-24H,5-8H2 |
InChI 键 |
DNMUWRDUUYWQNC-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6C5C7CC6C8C7C9CC8C=C9 |
规范 SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6C5C7CC6C8C7C9CC8C=C9 |
同义词 |
1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-Hexadecahydro-1,4:5,12:6,11:7,10-tetramethanodibenzo[b,h]biphenylene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


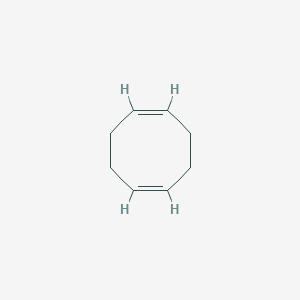
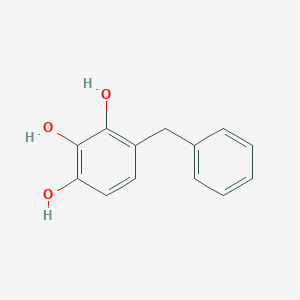
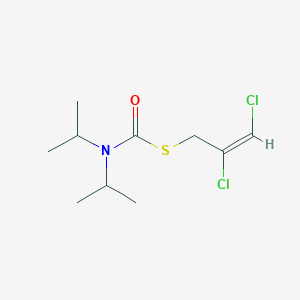
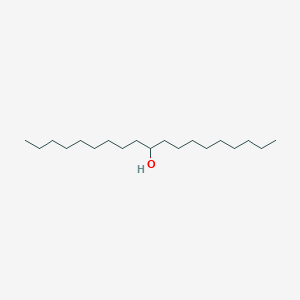
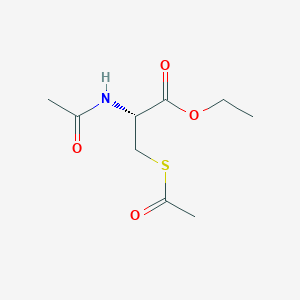
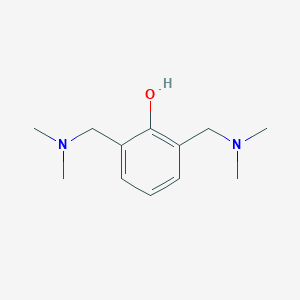
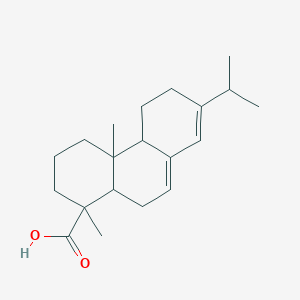
![3-cyclopentyltriazolo[4,5-d]pyrimidine](/img/structure/B101361.png)
